molecular formula C4H8BrNO4 B14661366 2-(Carboxymethylamino)acetic acid;hydrobromide CAS No. 50795-29-4

2-(Carboxymethylamino)acetic acid;hydrobromide

Cat. No.: B14661366
CAS No.: 50795-29-4
M. Wt: 214.01 g/mol
InChI Key: CYKPSDTVTMEKRH-UHFFFAOYSA-N
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Description

2-(Carboxymethylamino)acetic acid;hydrobromide is a compound that belongs to the class of carboxylic acids Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Carboxymethylamino)acetic acid;hydrobromide can be achieved through several synthetic routes. One common method involves the Hell-Volhard-Zelinsky reaction, which is used to brominate carboxylic acids at the alpha position. The reaction proceeds in four steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of red phosphorus and bromine is common in these processes to ensure efficient bromination and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylamino)acetic acid;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phosphorus tribromide, and water. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include alpha-bromo carboxylic acids, alpha-amino acids, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-(Carboxymethylamino)acetic acid;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxymethylamino)acetic acid;hydrobromide involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxymethylamino)acetic acid;hydrobromide is unique due to the presence of the bromine atom at the alpha position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in organic synthesis and various industrial applications .

Properties

CAS No.

50795-29-4

Molecular Formula

C4H8BrNO4

Molecular Weight

214.01 g/mol

IUPAC Name

2-(carboxymethylamino)acetic acid;hydrobromide

InChI

InChI=1S/C4H7NO4.BrH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H

InChI Key

CYKPSDTVTMEKRH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCC(=O)O.Br

Origin of Product

United States

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